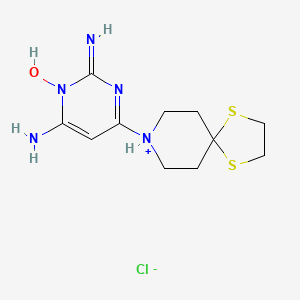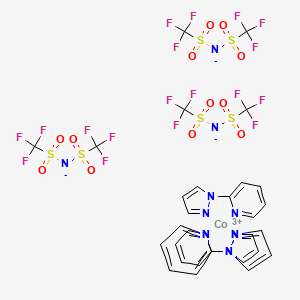
FK102Co(II) TFSI salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FK102Co(II) TFSI salt, also known as tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide], is a cobalt-based organometallic complex. This compound is primarily used as a hole transport material and p-type dopant in dye-sensitized solar cells and perovskite solar cells. It enhances the conductivity and stability of these cells, leading to improved device performance and power conversion efficiency .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of FK102Co(II) TFSI salt involves the coordination of cobalt(II) ions with tris(2-(1H-pyrazol-1-yl)pyridine) ligands, followed by the addition of bis(trifluoromethane)sulfonimide. The reaction is typically carried out in acetonitrile, which serves as a solvent. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with over 98% purity. The compound is then crystallized and dried to obtain an orange powder .
化学反应分析
Types of Reactions: FK102Co(II) TFSI salt undergoes various chemical reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under specific conditions.
Reduction: The cobalt(II) center can be reduced back to cobalt(I) or cobalt(0) using suitable reducing agents.
Substitution: Ligand exchange reactions can occur, where the pyrazolyl-pyridine ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in polar solvents like acetonitrile under inert conditions
Major Products:
Oxidation: Formation of cobalt(III) complexes.
Reduction: Formation of cobalt(I) or cobalt(0) complexes.
Substitution: Formation of new cobalt complexes with different ligands
科学研究应用
FK102Co(II) TFSI salt has a wide range of scientific research applications, including:
Chemistry: Used as a dopant material to enhance the conductivity of perovskite solar cells and dye-sensitized solar cells.
Medicine: Investigated for use in drug delivery systems and as a catalyst in pharmaceutical synthesis.
Industry: Employed in the production of high-efficiency solar cells and other electronic devices
作用机制
The primary mechanism by which FK102Co(II) TFSI salt exerts its effects is through efficient charge extraction and transfer from the perovskite active layer. This leads to a downward shift of the energy levels, improving device performance and power conversion efficiency. The compound also enhances the stability of perovskite solar cells, even in the presence of oxygen and moisture .
相似化合物的比较
FK102Co(III) TFSI salt: A cobalt(III) complex used as a p-type dopant.
FK209Co(II) TFSI salt: Another cobalt(II) complex with similar applications.
FK269Co(III) TFSI salt: A cobalt(III) complex with enhanced stability and performance
Uniqueness: FK102Co(II) TFSI salt is unique due to its specific ligand structure, which provides optimal redox potential and stability. This makes it particularly effective in enhancing the performance of perovskite solar cells compared to other cobalt complexes .
属性
分子式 |
C30H21CoF18N12O12S6 |
|---|---|
分子量 |
1334.9 g/mol |
IUPAC 名称 |
bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2-pyrazol-1-ylpyridine |
InChI |
InChI=1S/3C8H7N3.3C2F6NO4S2.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h3*1-7H;;;;/q;;;3*-1;+3 |
InChI 键 |
ILXRZLQXWLMDFQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


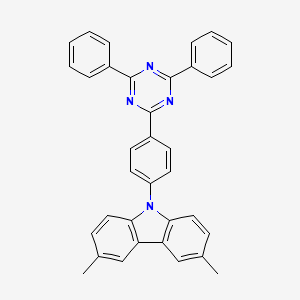

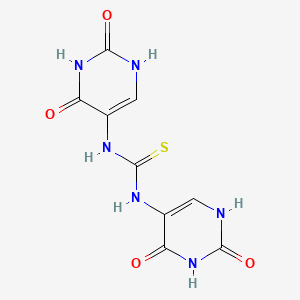
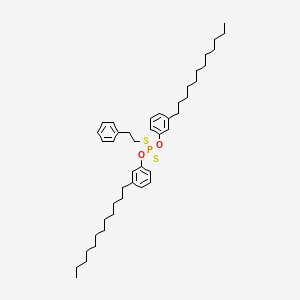

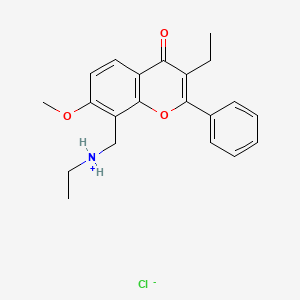
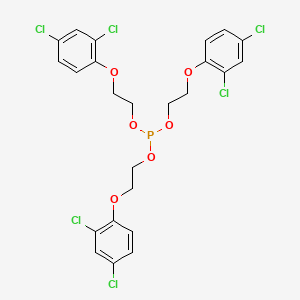
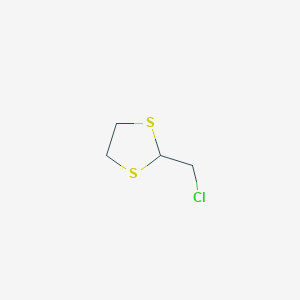
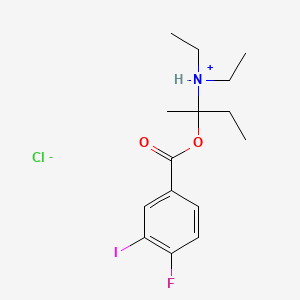
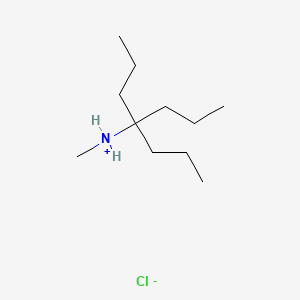
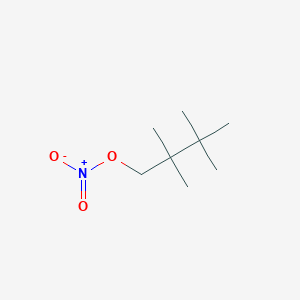
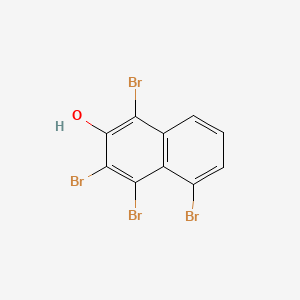
![[2-(Aminomethyl)-4-methoxyphenyl]acetic acid](/img/structure/B13787319.png)
